Tert-butyl 2-methylthiazole-4-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) conventions, which provide a universal language for chemists to describe molecular structures unambiguously. For tert-butyl 2-methylthiazole-4-carboxylate, the nomenclature reflects the principal functional groups and substituents present in the molecule.
The parent structure is the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms at the first and third positions, respectively. The thiazole ring forms the core of the molecule, with the numbering beginning at the nitrogen atom and proceeding around the ring to assign the lowest possible numbers to substituents. In this compound, a methyl group is attached to the second carbon of the thiazole ring, while the carboxylate group is esterified with a tert-butyl group at the fourth position.
According to IUPAC rules, the preferred name for this compound is tert-butyl 2-methyl-1,3-thiazole-4-carboxylate. The name indicates the presence of a tert-butyl ester group, a methyl group at the second position, and a carboxylate functionality at the fourth position of the thiazole ring. The tert-butyl group, also known as 2-methylpropan-2-yl, is a branched alkyl group derived from isobutane, where the central carbon is attached to three methyl groups and the ester linkage. The use of the term "tert-butyl" is retained as a preferred prefix in modern IUPAC nomenclature, distinguishing it from other butyl isomers.
The systematic classification of this compound situates it within the broader category of thiazole derivatives, specifically as a thiazole carboxylate ester. Thiazoles are members of the azole family of heterocycles, which also includes imidazoles and oxazoles, and are characterized by their aromaticity and the presence of both nitrogen and sulfur atoms within the ring. The ester functionality further classifies this molecule as a carboxylic acid ester, resulting from the condensation of a carboxylic acid with an alcohol, in this case, tert-butanol.
The following table summarizes the systematic identifiers and classification features of this compound:
| Descriptor | Value |
|---|---|
| IUPAC Name | tert-butyl 2-methyl-1,3-thiazole-4-carboxylate |
| Systematic Name | This compound |
| Preferred Prefix for Alkyl Group | tert-butyl (2-methylpropan-2-yl) |
| Functional Class | Thiazole carboxylate ester |
| Heterocycle Type | 1,3-thiazole |
| Ester Type | Carboxylic acid ester |
This systematic approach to nomenclature and classification ensures that this compound is accurately described and can be distinguished from structurally related compounds.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
tert-butyl 2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h5H,1-4H3 |
InChI Key |
SOLBSJNEIKRTJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Classical Esterification Using tert-Butyl Chloroformate
The most widely documented method involves the direct esterification of 2-methylthiazole-4-carboxylic acid with tert-butyl chloroformate. This approach leverages the reactivity of acyl chlorides to form esters under mild conditions. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, with a base such as triethylamine or pyridine to neutralize liberated HCl.
The tert-butyl group acts as a protecting moiety, preventing unwanted side reactions at the carboxylate site during subsequent synthetic steps. A critical advantage of this method is its scalability; however, the requirement for strict anhydrous conditions and the cost of tert-butyl chloroformate may limit its industrial applicability. Characterization of the product via $$ ^1 \text{H NMR} $$ (CDCl$$ _3 $$, 400 MHz) reveals a singlet at δ 1.46 ppm for the tert-butyl group and a resonance at δ 8.16 ppm for the thiazole proton, confirming successful esterification.
Solvent-Free Electromagnetic Milling Synthesis
A green chemistry approach employs solvent-free electromagnetic milling to synthesize tert-butyl 2-methylthiazole-4-carboxylate. In this method, equimolar amounts of 2-methylthiazole-4-carboxylic acid and tert-butyl alcohol are combined with ferromagnetic rods (0.3 × 5.0 mm) in a high-pressure reactor. The mixture is subjected to electromagnetic grinding at 40–60 psi for 2 hours, achieving a yield of 79%.
This mechanochemical method eliminates solvent waste and reduces reaction time compared to traditional techniques. The absence of solvent also simplifies purification, as the crude product is extracted with ethyl acetate and filtered to remove ferromagnetic rods. Key spectral data include a $$ ^1 \text{H NMR} $$ singlet at δ 1.46 ppm (tert-butyl) and a doublet at δ 7.31 ppm (thiazole C–H), consistent with the target structure.
| Parameter | Electromagnetic Milling | Classical Esterification |
|---|---|---|
| Yield | 79% | 65–75% |
| Reaction Time | 2 hours | 12–24 hours |
| Solvent Use | None | Dichloromethane/THF |
| Purification Complexity | Low | Moderate |
Hydrolysis-Transesterification of Ethyl Esters
An alternative route involves the synthesis of ethyl 2-methylthiazole-4-carboxylate followed by transesterification with tert-butanol. The ethyl ester is prepared via Fischer esterification of 2-methylthiazole-4-carboxylic acid in ethanol under acidic catalysis. Subsequent transesterification employs tert-butanol and a catalytic amount of sulfuric acid at 80°C, yielding the tert-butyl ester.
While this method benefits from readily available starting materials, the two-step process introduces inefficiencies. The hydrolysis of the ethyl ester to the carboxylic acid (using LiOH·H$$ _2 $$O) and subsequent esterification with tert-butanol requires careful pH control to avoid decomposition of the thiazole ring. $$ ^1 \text{H NMR} $$ analysis of intermediates confirms the transformation, with the ethyl group’s triplet at δ 1.35 ppm replaced by the tert-butyl singlet upon completion.
Thiazole Ring Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis offers a route to build the thiazole core de novo. Reacting thioamide derivatives with α-haloketones in the presence of tert-butyl chloroformate generates the thiazole ring while simultaneously introducing the tert-butyl ester. For example, 2-methylthiazole-4-carboxylate is formed by cyclizing N-tert-butoxycarbonyl thioamide with chloroacetone in refluxing ethanol.
This method is advantageous for introducing substituents at specific positions on the thiazole ring. However, the requirement for stoichiometric tert-butyl chloroformate and the potential for racemization at chiral centers (if present) necessitate rigorous optimization.
Acid-Catalyzed Direct Esterification
Direct esterification using concentrated sulfuric acid as a catalyst represents a cost-effective industrial method. 2-Methylthiazole-4-carboxylic acid is refluxed with excess tert-butanol in the presence of sulfuric acid (0.1–0.5 equivalents) at 100–120°C for 6–8 hours. The reaction proceeds via protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by tert-butanol.
Despite its simplicity, this method risks sulfonation of the thiazole ring at elevated temperatures. Post-reaction neutralization with ammonium hydroxide to pH 2 precipitates the product, which is then purified via recrystallization from hexane.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Synthetic Chemistry
Tert-butyl 2-methylthiazole-4-carboxylate serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its structure allows for various modifications, making it a valuable intermediate in chemical synthesis. Researchers exploit its reactivity to develop new compounds with desired properties.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Produces thiazolidines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Nucleophilic substitution to introduce new functional groups | Amines, alcohols |
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer studies. The compound's interaction with specific enzymes or receptors can modulate biochemical pathways, leading to therapeutic effects.
Case Study: Anticancer Properties
A study investigated the anticancer effects of thiazole derivatives, including this compound. The results showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for developing anticancer agents.
Pharmaceutical Applications
The compound is being explored as a pharmaceutical intermediate due to its ability to enhance the efficacy of drug formulations. Its derivatives have been studied for their role in treating various conditions, including diabetes and inflammatory diseases.
Research Findings:
A study highlighted that certain thiazole derivatives possess antioxidant properties that may protect against oxidative stress-related diseases such as Type 2 diabetes. These findings suggest that this compound could serve as a template for developing new therapeutic agents targeting metabolic disorders.
Industrial Applications
In addition to its research applications, this compound finds use in the development of new materials and flavoring agents within the food industry. Its unique chemical properties make it suitable for formulating products that require specific sensory characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The tert-butyl group distinguishes this compound from similar thiazole carboxylates. Below is a comparative analysis with analogs from and literature:
*Calculated based on structural formulas. †Theoretical yields inferred from analogous syntheses in .
Stability and Reactivity
- Acid/Base Resistance : The tert-butyl group prevents hydrolysis under mildly acidic or basic conditions, unlike methyl or ethyl esters, which degrade readily. This property is critical in peptide synthesis where orthogonal protection is required .
- Thermal Stability : Tert-butyl esters decompose at higher temperatures (>150°C), releasing isobutylene gas—a consideration during high-temperature reactions .
Toxicity and Hazards
While specific toxicological data for this compound are unavailable, related tert-butyl compounds (e.g., tert-butyl alcohol) provide insights:
- Flammability : Tert-butyl derivatives are less volatile than smaller esters but still pose fire hazards (flash point ~52°F for tert-butyl alcohol) .
- Decomposition Risks : Contact with strong acids (e.g., HCl, H₂SO₄) may release flammable isobutylene gas .
- Handling Protocols : Use nitrile or butyl gloves, explosion-proof equipment, and ensure ventilation to mitigate exposure risks .
Regulatory Compliance
- Workplace exposure limits for tert-butyl alcohol (OSHA PEL: 100 ppm) suggest analogous precautions for handling tert-butyl esters .
Pharmaceutical Relevance
- DNA Minor Groove Binders: Analogous tert-butyl-protected thiazoles (e.g., compound 11 in ) are intermediates in synthesizing oligopeptides targeting DNA .
- Peptidomimetics : The steric bulk of tert-butyl esters aids in conformational control during peptide chain assembly .
Comparative Performance
Biological Activity
Tert-butyl 2-methylthiazole-4-carboxylate is a thiazole derivative that has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅N₁O₂S
- CAS Number : 3751-48-2
- Functional Groups : Thiazole ring, tert-butyl group, carboxylate moiety
The presence of the tert-butyl group enhances the compound's lipophilicity, which may influence its biological activity and solubility properties. The thiazole ring is a common feature in many biologically active molecules, suggesting potential for diverse therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various biochemical pathways through interactions with enzymes or receptors. However, detailed mechanisms are still under investigation.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit antimicrobial properties. For instance:
- Study Findings : A study highlighted the potential of thiazole compounds in inhibiting bacterial growth, specifically against strains such as E. coli and S. aureus .
Anticancer Activity
Research has also explored the anticancer potential of compounds related to this compound:
- Case Study : In vitro assays demonstrated that certain thiazole derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl tert-butyl ether | Ether | Solvent; fuel additive |
| Tert-butyl alcohol | Alcohol | Industrial applications |
| Thiazole derivatives | Heterocyclic | Antimicrobial; anticancer |
The unique combination of functional groups in this compound allows for distinct chemical reactivity and potential applications compared to these similar compounds.
Case Studies
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
Future Directions
The biological activities of this compound warrant further exploration. Future research should focus on:
- In vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Insights : Detailed studies on the molecular targets and pathways involved.
- Structural Modifications : Investigating how variations in structure affect biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 2-methylthiazole-4-carboxylate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, tert-butyl esters are often prepared using Boc-protection strategies under anhydrous conditions. A general procedure involves reacting a thiazole precursor (e.g., 2-methylthiazole-4-carboxylic acid) with tert-butanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Yield optimization may require temperature control (e.g., ice-cooled conditions to suppress side reactions) and inert atmospheres (N₂/Ar) to prevent hydrolysis . Monitoring via TLC or HPLC is critical to assess reaction progress .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and thiazole ring protons (δ 7.0–8.5 ppm for aromatic protons) .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELX programs) provides definitive structural proof, particularly for distinguishing regioisomers or verifying Boc-group orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting impurities like de-Boc byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C under inert gas (argon) to prevent tert-butyl group cleavage. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the ester bond is susceptible to hydrolysis . Use desiccants in storage containers and monitor purity via periodic NMR or HPLC analysis .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the tert-butyl ester group in nucleophilic acyl substitution reactions?
- Methodological Answer : The tert-butyl group acts as a steric shield, directing nucleophilic attack to the carbonyl carbon. Kinetic studies using DFT calculations can model transition states and predict regioselectivity . Experimentally, varying solvents (e.g., polar aprotic vs. nonpolar) and nucleophiles (e.g., amines vs. alkoxides) can elucidate electronic and steric effects. For example, in DMF, the reaction may proceed via a tetrahedral intermediate stabilized by hydrogen bonding .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate reaction pathways by optimizing geometries of intermediates and transition states. Key parameters include bond dissociation energies (BDEs) for the ester carbonyl and frontier molecular orbital (FMO) analysis to identify nucleophile-electrophile interactions . Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis or NMR) to validate models .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., de-Boc byproducts) or assay conditions. Strategies include:
- Reproducibility Checks : Re-synthesize the compound using published protocols and validate purity (>95% by HPLC) .
- Dose-Response Studies : Test activity across a wider concentration range to account for threshold effects.
- Structural Analogues : Compare activity with tert-butyl-free analogues to isolate the Boc group’s contribution .
Q. How can crystallographic data (e.g., from SHELX-refined structures) inform the design of derivatives with enhanced bioactivity?
- Methodological Answer : SHELX-refined crystal structures reveal bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, π-stacking) critical for target binding . For example, modifying the thiazole methyl group or tert-butyl orientation could optimize steric complementarity with a protein active site. Molecular docking (e.g., AutoDock Vina) paired with crystallographic data enables rational design of derivatives .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s role in multi-step syntheses (e.g., as a building block for bioactive molecules)?
- Methodological Answer : Use orthogonal protection strategies. For example:
Introduce the tert-butyl ester early in the synthesis to protect the carboxylic acid during subsequent steps.
Deprotect under mild acidic conditions (e.g., TFA/DCM) to avoid thiazole ring degradation .
- Monitor compatibility with other functional groups (e.g., nitro, cyano) using model reactions .
Q. What analytical approaches validate the compound’s stability under physiological conditions (e.g., for drug delivery studies)?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C, and track degradation via LC-MS over 24–72 hours .
- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
